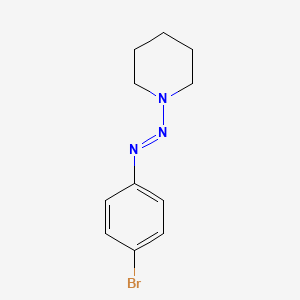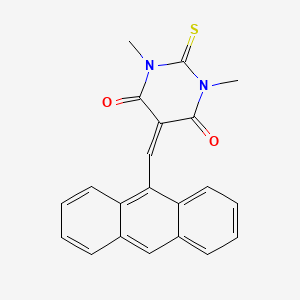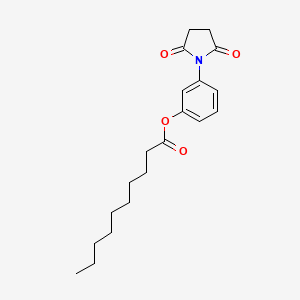![molecular formula C15H13FN2O4 B12495085 1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495085.png)
1-{2-[(3-Fluoro-4-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE est un composé organique complexe qui a suscité un intérêt dans divers domaines de la recherche scientifique. Ce composé présente une structure unique qui comprend un cycle aromatique fluoré, un groupe carbamoyle et une partie acide pyridine carboxylique. Ses propriétés chimiques distinctes en font un sujet précieux pour les études en synthèse organique, en chimie médicinale et en science des matériaux.
Méthodes De Préparation
La synthèse de l’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire aromatique fluoré : Le matériau de départ, l’acide 3-fluoro-4-méthylbenzoïque, subit une série de réactions pour introduire le groupe carbamoyle.
Couplage avec un dérivé de pyridine : L’intermédiaire est ensuite couplé avec un dérivé de pyridine dans des conditions spécifiques pour former le composé souhaité.
Purification : Le produit final est purifié à l’aide de techniques telles que la recristallisation ou la chromatographie pour obtenir un composé de haute pureté.
Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour améliorer le rendement et réduire les coûts de production. Cela peut inclure l’utilisation de catalyseurs, l’amélioration des conditions de réaction et des techniques de purification évolutives.
Analyse Des Réactions Chimiques
L’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants courants tels que le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Substitution : L’atome de fluor sur le cycle aromatique peut être substitué par d’autres groupes fonctionnels par des réactions de substitution aromatique nucléophile.
Réactions de couplage : Le composé peut participer à des réactions de couplage, telles que le couplage de Suzuki-Miyaura, pour former des molécules plus complexes.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent les solvants organiques, les catalyseurs et les températures contrôlées. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.
Applications de recherche scientifique
L’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant que pharmacophore dans la conception de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Science des matériaux : La structure unique du composé en fait un candidat pour le développement de nouveaux matériaux avec des propriétés électroniques ou optiques spécifiques.
Synthèse organique : Il sert d’intermédiaire dans la synthèse de molécules organiques plus complexes, facilitant le développement de nouvelles méthodologies de synthèse.
Applications De Recherche Scientifique
1-{[(3-FLUORO-4-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mécanisme D'action
Le mécanisme d’action de l’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE implique son interaction avec des cibles moléculaires spécifiques. Le cycle aromatique fluoré et le groupe carbamoyle jouent un rôle crucial dans la liaison aux enzymes ou aux récepteurs, modulant leur activité. Le composé peut inhiber ou activer ces cibles, ce qui entraîne divers effets biologiques. Les voies exactes impliquées dépendent de l’application spécifique et du système biologique étudié.
Comparaison Avec Des Composés Similaires
L’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE peut être comparé à des composés similaires tels que :
Acide 3-fluoro-4-méthylbenzoïque : Partage le cycle aromatique fluoré mais manque des groupes pyridine et carbamoyle.
Acide pyridine-3-carboxylique : Contient la partie acide pyridine carboxylique mais manque du cycle aromatique fluoré et du groupe carbamoyle.
Dérivés de N-(3-fluoro-4-méthylphényl)carbamoyle : Structure similaire mais avec des variations dans les substituants sur le cycle aromatique ou le groupe carbamoyle.
La singularité de l’acide 1-{[(3-FLUORO-4-MÉTHYLPHÉNYL)CARBAMOYL]MÉTHYL}-6-OXOPYRIDINE-3-CARBOXYLIQUE réside dans sa combinaison de groupes fonctionnels, qui lui confère des propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C15H13FN2O4 |
|---|---|
Poids moléculaire |
304.27 g/mol |
Nom IUPAC |
1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid |
InChI |
InChI=1S/C15H13FN2O4/c1-9-2-4-11(6-12(9)16)17-13(19)8-18-7-10(15(21)22)3-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22) |
Clé InChI |
HBSBBDSJLMYOQB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)CN2C=C(C=CC2=O)C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-{[(5-chloro-1,3-benzoxazol-2-yl)sulfanyl]acetyl}-2H-chromen-2-one](/img/structure/B12495016.png)
![1-{2-[(3-Fluorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12495017.png)
![Tert-butyl 4-[4-(methoxymethyl)-6-oxo-1,6-dihydropyrimidin-2-yl]piperazine-1-carboxylate](/img/structure/B12495019.png)
![Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B12495024.png)
![Ethyl 5-{[(2-chlorophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12495037.png)
![5-(2-{4-[(E)-phenyldiazenyl]phenyl}hydrazinylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B12495046.png)
![N-[(3-cyano-4,5-dimethylthiophen-2-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B12495065.png)
![N-{[(2R,4S)-2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]carbonothioyl}benzamide](/img/structure/B12495073.png)

![2-fluoro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12495079.png)
![5-{(1E)-2-[1-(4-bromophenyl)pyrrol-2-yl]-1-azavinyl}-2-methoxypyridine](/img/structure/B12495090.png)

![N-{4-[(2,5-dimethylphenyl)sulfamoyl]phenyl}-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B12495100.png)
